molecular formula C21H22N4O3 B13379704 benzyl N-[3-[2-(1H-indol-3-yl)ethylamino]-4,5-dihydro-1,2-oxazol-4-yl]carbamate

benzyl N-[3-[2-(1H-indol-3-yl)ethylamino]-4,5-dihydro-1,2-oxazol-4-yl]carbamate

Cat. No.: B13379704
M. Wt: 378.4 g/mol
InChI Key: KAIYSJQPZKTJIW-UHFFFAOYSA-N
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Description

Benzyl N-[3-[2-(1H-indol-3-yl)ethylamino]-4,5-dihydro-1,2-oxazol-4-yl]carbamate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are commonly found in natural products such as alkaloids

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[3-[2-(1H-indol-3-yl)ethylamino]-4,5-dihydro-1,2-oxazol-4-yl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different products.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives .

Scientific Research Applications

Benzyl N-[3-[2-(1H-indol-3-yl)ethylamino]-4,5-dihydro-1,2-oxazol-4-yl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl N-[3-[2-(1H-indol-3-yl)ethylamino]-4,5-dihydro-1,2-oxazol-4-yl]carbamate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects . The indole moiety is known to interact with various biological targets, contributing to the compound’s overall activity .

Properties

Molecular Formula

C21H22N4O3

Molecular Weight

378.4 g/mol

IUPAC Name

benzyl N-[3-[2-(1H-indol-3-yl)ethylimino]-1,2-oxazolidin-4-yl]carbamate

InChI

InChI=1S/C21H22N4O3/c26-21(27-13-15-6-2-1-3-7-15)24-19-14-28-25-20(19)22-11-10-16-12-23-18-9-5-4-8-17(16)18/h1-9,12,19,23H,10-11,13-14H2,(H,22,25)(H,24,26)

InChI Key

KAIYSJQPZKTJIW-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=NCCC2=CNC3=CC=CC=C32)NO1)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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